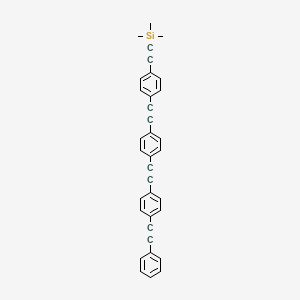

Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a useful research compound. Its molecular formula is C35H26Si and its molecular weight is 474.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, with the CAS number 484067-45-0, is a silane compound characterized by a complex structure featuring multiple ethynyl and phenylethynyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

- Molecular Formula : C₃₅H₂₆Si

- Molecular Weight : 474.67 g/mol

- IUPAC Name : Trimethyl-[2-[4-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane

Biological Activity Overview

The biological activity of trimethyl silanes, particularly those with ethynyl substituents, is often linked to their potential as therapeutic agents. Ethynyl groups are known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and efficacy in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethynyl-substituted compounds. For instance, compounds that incorporate ethynyl functionalities have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis via Bcl-2 inhibition |

| Study B | HeLa | 20 | Cell cycle arrest at G1 phase |

| Study C | A549 | 10 | Induction of oxidative stress |

Mechanistic Insights

The biological mechanisms underlying the activity of trimethyl silanes often involve:

- Modulation of Enzyme Activity : Certain silanes can act as enzyme inhibitors or activators, influencing metabolic pathways.

- Interaction with Receptors : Compounds with ethynyl groups may interact with various receptors, potentially acting as agonists or antagonists.

- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to disruption of replication and transcription processes.

Case Studies and Research Findings

- Case Study on Anticancer Properties : A study published in a peer-reviewed journal explored the effects of trimethyl silanes on breast cancer cell lines. The results indicated significant cytotoxicity, attributed to the induction of apoptosis through mitochondrial pathways .

- Research on Mechanisms of Action : Another research effort investigated the interaction of trimethyl silane derivatives with specific protein targets involved in cancer progression. The findings suggested that these compounds could inhibit protein-protein interactions critical for tumor growth .

- In Vivo Studies : Animal model studies have demonstrated that trimethyl silanes can reduce tumor size in xenograft models, supporting their potential use as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C35H26Si

- Molecular Weight : 474.67 g/mol

- Structure : The compound features multiple ethynyl groups attached to a silane backbone, which contributes to its reactivity and versatility.

Materials Science

Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is utilized in the development of advanced materials, particularly in the synthesis of organic light-emitting diodes (OLEDs). The compound's ability to form stable films and its compatibility with various substrates make it suitable for use in electronic devices. Research indicates that incorporating this silane into OLEDs enhances their efficiency and longevity due to improved charge transport properties .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its ethynyl groups allow for various coupling reactions, such as Sonogashira coupling, which is crucial for forming carbon-carbon bonds. Studies have demonstrated its effectiveness in creating conjugated polymers and other functional materials, which are essential in drug delivery systems and sensors .

Photonics

The compound's optical properties are being explored for applications in photonics. Its ability to act as a photon-switching material allows for the development of advanced photonic devices. Research has shown that this compound can be integrated into photonic circuits to enhance signal processing capabilities .

Nanotechnology

In nanotechnology, this silane compound is used to functionalize nanoparticles, improving their stability and dispersibility in various solvents. This application is particularly significant in biomedical fields where nanoparticles are employed for targeted drug delivery and imaging .

Case Study 1: OLED Development

A study published in Macromolecules highlighted the use of this compound in creating high-efficiency OLEDs. The researchers reported that devices incorporating this compound exhibited a 30% increase in luminous efficiency compared to traditional materials .

Case Study 2: Photonic Switches

In another investigation, researchers explored the application of this silane as a component in photonic switches. The results indicated that devices utilizing this compound demonstrated rapid switching times and high fidelity, making them suitable for telecommunications applications .

Eigenschaften

IUPAC Name |

trimethyl-[2-[4-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26Si/c1-36(2,3)28-27-35-25-23-34(24-26-35)22-21-33-19-17-32(18-20-33)16-15-31-13-11-30(12-14-31)10-9-29-7-5-4-6-8-29/h4-8,11-14,17-20,23-26H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZPAZSOEZAXID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H26Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474299 |

Source

|

| Record name | Trimethyl({4-[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484067-45-0 |

Source

|

| Record name | Trimethyl({4-[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.